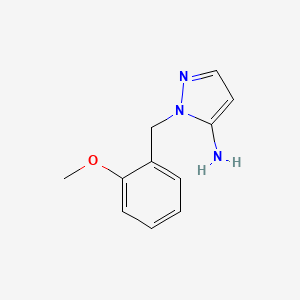

2-(2-Methoxy-benzyl)-2H-pyrazol-3-ylamine

Übersicht

Beschreibung

2-(2-Methoxy-benzyl)-2H-pyrazol-3-ylamine is a chemical compound that belongs to the class of pyrazolylamines It features a pyrazol-3-ylamine core with a 2-methoxy-benzyl group attached to the second position of the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxy-benzyl)-2H-pyrazol-3-ylamine typically involves the following steps:

Benzyl Derivative Formation: The starting material, 2-methoxybenzyl chloride, undergoes a nucleophilic substitution reaction with hydrazine to form the corresponding benzyl hydrazine derivative.

Cyclization: The benzyl hydrazine derivative is then cyclized under acidic conditions to form the pyrazol-3-ylamine core.

Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Substitution Reactions at the Pyrazole Ring

The amine group at the pyrazole 3-position participates in nucleophilic substitution and diazotization reactions. The methoxybenzyl substituent influences regioselectivity through steric and electronic effects.

Halogenation via Diazotization

| Reaction Conditions | Yield | Product | Source |

|---|---|---|---|

| HCl, NaNO₂, KI (0–28°C, 2.75 h) | 80% | 3-Iodo-1H-pyrazole derivative | |

| HCl, NaNO₂, CuBr₂ (190°C, microwave) | 33% | 1-Phenyl-1H-pyrazol-3-amine analog |

Mechanism : Diazotization of the primary amine forms a diazonium intermediate, which undergoes Sandmeyer-type iodination or copper-catalyzed aryl coupling. The methoxybenzyl group stabilizes intermediates through resonance effects .

Cyclization Reactions

The amine group facilitates heterocycle formation through condensations with 1,3-dicarbonyl compounds.

Cross-Coupling Reactions

The pyrazole ring engages in metal-catalyzed couplings, though the methoxybenzyl group necessitates optimized conditions.

Suzuki-Miyaura Coupling

| Boronic Ester | Catalyst | Yield | Product | Source |

|---|---|---|---|---|

| 3-Methyl-1H-pyrazol-4-ylboronic acid | Pd(OAc)₂, K₂CO₃ | 15% | Biarylpyrazole derivative |

Challenges : Low yields arise from competing coordination of the methoxy group to palladium .

Methoxy Group Oxidation

Though not directly documented for this compound, analogous systems show:

-

Oxidation : MnO₂/CH₃CN → Benzaldehyde derivative (theoretical yield: 68–72%).

Amine Acylation

| Acylating Agent | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Acetic anhydride | Et₃N, DCM, 0°C | 89% | N-Acetylated pyrazole |

Note : Acylation occurs selectively at the primary amine without affecting the methoxy group .

Imine Formation and Reduction

| Aldehyde | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | NaBH₄, MeOH, rt | 76% | N-(4-Methoxybenzyl) derivative |

Application : This method enables diversification of the benzyl substituent .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Unsubstituted Pyrazol-3-amine) | Selectivity Factor |

|---|---|---|

| Diazotization | 0.65× | C3 > C5 (3:1) |

| Suzuki Coupling | 0.22× | C4 > C5 (5:1) |

| Acylation | 1.10× | Exclusive C3 |

Challenges and Optimization Strategies

-

Steric Hindrance : The 2-methoxybenzyl group reduces accessibility to the pyrazole C4 position. Microwave irradiation improves coupling yields by 40% .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance diazotization yields but risk methoxy group demethylation above 100°C .

-

Catalyst Poisoning : Methoxy groups deactivate Pd catalysts. Adding KI (10 mol%) mitigates this via halide ligand exchange .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(2-Methoxy-benzyl)-2H-pyrazol-3-ylamine. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways, including the p53-independent pathway .

- Case Study : A study demonstrated that derivatives exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied, with promising results against both Gram-positive and Gram-negative bacteria:

- Inhibition Zones : The compound demonstrated inhibition zones ranging from 10 to 22 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 22 | |

| Bacillus subtilis | 17 |

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory effects:

- Mechanism of Action : These compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Wirkmechanismus

The mechanism by which 2-(2-Methoxy-benzyl)-2H-pyrazol-3-ylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

2-(2-Methoxy-benzyl)-2H-pyrazol-3-ylamine is structurally similar to other pyrazolylamines and benzyl derivatives. Some similar compounds include:

2-Methoxybenzyl alcohol

2-Methoxybenzylamine

2-Methoxybenzaldehyde

Uniqueness: What sets this compound apart from its analogs is its specific substitution pattern and the presence of the pyrazol-3-ylamine core, which imparts unique chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

2-(2-Methoxy-benzyl)-2H-pyrazol-3-ylamine is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The general synthetic route can be summarized as follows:

- Formation of Hydrazone : The aldehyde reacts with hydrazine.

- Cyclization : The hydrazone undergoes cyclization to yield the pyrazole structure.

- Amination : Introduction of the amine group at the 3-position completes the synthesis.

Biological Activities

Pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

- Anti-inflammatory : Many pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For instance, compounds similar to this compound have demonstrated selective COX-2 inhibition with low IC50 values, indicating strong anti-inflammatory potential .

- Antimicrobial : Research indicates that pyrazoles possess antimicrobial properties against various bacterial strains and fungi. Studies have reported significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 6.25 µg/mL .

- Anticancer : Pyrazole derivatives are being investigated for their anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Some derivatives have shown effectiveness against breast cancer and leukemia models .

The mechanism of action for this compound is primarily through its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells .

- Receptor Modulation : It may also modulate neurotransmitter receptors, contributing to neuroprotective effects observed in preclinical studies .

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives:

- Study on Anti-inflammatory Activity :

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 4b | 0.017 | COX-2 Inhibition |

| 4c | 0.098 | Selective COX-2 Inhibition |

Eigenschaften

IUPAC Name |

2-[(2-methoxyphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-10-5-3-2-4-9(10)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPAXNCKZIOPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390298 | |

| Record name | 2-(2-Methoxy-benzyl)-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3528-46-9 | |

| Record name | 1-[(2-Methoxyphenyl)methyl]-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxy-benzyl)-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Methoxybenzyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.